molecular formula C17H37N B1212877 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- CAS No. 39168-98-4

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-

Cat. No. B1212877
CAS RN: 39168-98-4
M. Wt: 255.5 g/mol
InChI Key: VPCAZZICACQNKZ-UHFFFAOYSA-N
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Description

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-, also known as Dihexylamine, 2,2’-diethyl-; Bis (2-ethylhexyl)amine; Di (2-ethylhexyl)amine; 2,2’-Diethyldihexylamine; 1-Hexylamine, 2-ethyl-N- (2-ethylhexyl)-, is a chemical compound with the formula C16H35N . It has a molecular weight of 241.4558 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 . This indicates that the compound consists of 16 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom .

Scientific Research Applications

Industrial Usage

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-, as a compound, is widely utilized in industrial processes. Its counterparts, such as 2-Nitropropane, methyl ethyl ketone, and n-hexane, are components in solvent mixtures found in commercial products like glues, paints, and lacquers. Their high volatility makes them primarily exposed via inhalation of vapors in industrial environments (Kessler, Denk, & Filser, 1989).

Fragrance Ingredient

2-Ethyl-1-hexanol, a related chemical, is used as a fragrance ingredient. It belongs to a group of branched chain saturated alcohols and is significant in the production of various fragrances. Its safety data indicates its widespread application in this industry, notably in products requiring a specific scent (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Catalytic Esterification

The compound's analogs are studied for their role in catalytic esterification processes. For example, the esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide is significant for continuous synthesis with high selectivity and conversion rates. Such studies contribute to the development of more efficient industrial chemical processes (Ghaziaskar, Daneshfar, & Calvo, 2006).

Chemical Synthesis

It plays a role in chemical synthesis, like the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal, highlighting its utility in cost-effective catalytic processes. Such syntheses leverage advanced catalysts and solventless conditions, emphasizing the compound's versatility in various chemical reactions (Patankar & Yadav, 2017).

Hydrogenation Processes

In hydrogenation sequences, such as the transformation of 2-ethyl-2-hexenal to 2-ethylhexanol, this compound and its derivatives play a crucial role. This is particularly important in the manufacture of plasticizers and involves studying the reaction kinetics and process optimization (Zhao, Wang, An, Zhao, & Wang, 2018).

Extractive Distillation

Its role extends to the field of separation technologies, such as in the process of separating ethyl acetate and n-hexane mixtures, where it is used as an entrainer. This demonstrates its relevance in improving thermal efficiency and reducing operating costs in industrial separation processes (Feng, Shen, Rangaiah, & Dong, 2020).

properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)-N-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-6-10-12-16(8-3)14-18(5)15-17(9-4)13-11-7-2/h16-17H,6-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCAZZICACQNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(C)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343963
Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-

CAS RN

39168-98-4
Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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